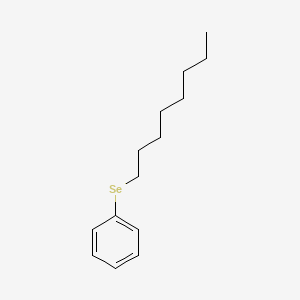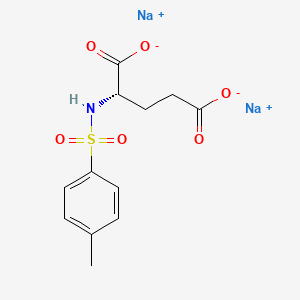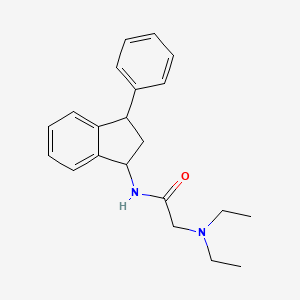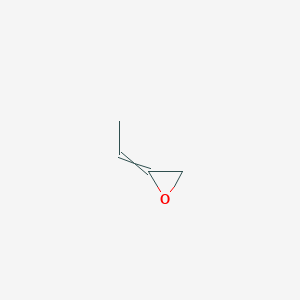
3,3-Dimethyl-dec-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-dec-4-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C12H22, and it is a derivative of decyne with two methyl groups attached to the third carbon atom
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing alkynes, including this compound, is through the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides, where a terminal alkyne is deprotonated using a strong base, followed by the addition of an alkyl halide to form the desired alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases under controlled conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction of alkynes can lead to the formation of alkenes or alkanes.
Substitution: Alkynes can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction to cis-alkenes.
Substitution: Halogens (Br2, Cl2) or other electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated alkynes or other substituted products.
Applications De Recherche Scientifique
3,3-Dimethyl-dec-4-yne has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-dec-4-yne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne allows it to participate in a range of chemical reactions, including addition and substitution reactions, which can modify biological molecules and pathways .
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-4-octyne
- 3-Ethyl-5-methyl-1,6,8-decatriyne
- 2,2,5,5-Tetramethyl-3-hexyne
Comparison: 3,3-Dimethyl-dec-4-yne is unique due to its specific structure, which includes a decyne backbone with two methyl groups at the third carbon. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications .
Propriétés
Numéro CAS |
70732-45-5 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
3,3-dimethyldec-4-yne |
InChI |
InChI=1S/C12H22/c1-5-7-8-9-10-11-12(3,4)6-2/h5-9H2,1-4H3 |
Clé InChI |
BDKOCLJPGLKQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


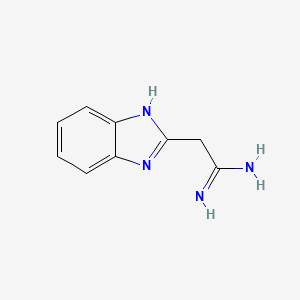
![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
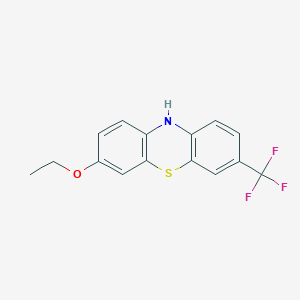
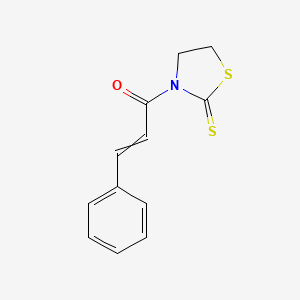


![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
